N-(4-bromophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a brominated phenylacetamide moiety. Key structural attributes include:
- Thieno-pyrimidine core: A fused bicyclic system with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding capabilities.
- Substituents: 3-Ethyl and 6-methyl groups: Influence steric bulk and hydrophobicity.
This compound’s synthesis and characterization often leverage techniques like $ ^1H $ NMR and mass spectrometry, as evidenced by analogs in the literature .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S2/c1-3-21-16(23)15-13(8-10(2)25-15)20-17(21)24-9-14(22)19-12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBADBTJZLSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the bromophenyl group and the sulfanyl moiety enhances its pharmacological profile. The molecular formula is , and its IUPAC name is this compound.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable anticancer activity. A study evaluating the cytotoxic effects of related compounds against various cancer cell lines demonstrated significant potency. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b (related compound) | MCF-7 | 19.4 ± 0.22 |
| 10e (related compound) | MCF-7 | 14.5 ± 0.30 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
These results indicate that the thieno[3,2-d]pyrimidine derivatives can be more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
The mechanism of action for this compound involves several pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression such as COX-2 and LOX-15.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1/S phase, thereby preventing cancer cell proliferation .
Case Studies
A notable study involving multicellular spheroids demonstrated that this compound effectively reduces tumor growth in vitro by disrupting the microenvironment that supports tumor survival . This model mimics the three-dimensional structure of tumors more accurately than traditional two-dimensional cultures.
Safety Profile
The safety profile of this compound has also been evaluated. In vitro studies revealed that while it exhibits potent anticancer activity against various cancer cell lines (IC50 values ranging from 14 to 30 µM), it shows significantly lower cytotoxicity against normal human fibroblast cells (BJ-1), indicating a favorable therapeutic window .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, derivatives featuring thieno[2,3-d]pyrimidine cores have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) . These findings suggest that the compound may act through mechanisms involving inhibition of specific signaling pathways related to cancer proliferation.
Antimicrobial Activity
Compounds with similar thieno-pyrimidine structures have been explored for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics . The presence of the sulfanyl group in this compound enhances its interaction with microbial targets.
G Protein-Coupled Receptor Modulation
G protein-coupled receptors (GPCRs) are critical targets in pharmacology. Compounds derived from thieno[3,2-d]pyrimidines have been investigated for their ability to modulate GPCR activity . The unique structural features of this compound may allow it to serve as a selective modulator of specific GPCRs involved in various physiological processes.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The diversity-oriented synthesis approach allows for the generation of various derivatives that can be screened for enhanced biological activity .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of thieno[3,2-d]pyrimidines and evaluating their biological activities:
- Study on Anticancer Potency : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against MCF-7 cell lines. Compounds showed varying degrees of potency with IC50 values indicating promising candidates for further development .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. Docking simulations suggest that modifications to the thieno-pyrimidine core can enhance binding interactions .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and biological activity.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Sulfoxide (S=O) or sulfone (O=S=O) derivatives | |
| H₂O₂ | Mild acidic/neutral pH | Selective sulfoxide formation |
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety facilitates cross-coupling reactions, enabling aryl-aryl bond formation. This is pivotal for structural diversification in drug discovery.
Hydrolysis of the Acetamide Moiety
The acetamide group can be hydrolyzed to yield a carboxylic acid, enhancing solubility or enabling further functionalization.
| Conditions | Reagent | Product | Notes | Reference |
|---|---|---|---|---|
| Acidic (HCl/H₂SO₄) | H₂O, reflux | 2-({3-ethyl-6-methyl-4-oxo...}-sulfanyl)acetic acid | Forms zwitterionic intermediates | |
| Basic (NaOH/KOH) | Aqueous ethanol | Corresponding carboxylate salt | Requires neutralization for isolation |
Reduction Reactions
While the acetamide group is generally resistant to reduction, the thieno[3,2-d]pyrimidin core may undergo selective hydrogenation.
| Reagent | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Partial reduction of the pyrimidinone ring | Radical-mediated pathway | |
| H₂, Pd/C | Ethanol, high pressure | Saturated thienopyrimidine derivatives | Catalytic hydrogenation |
Alkylation at the Sulfanyl Group
The sulfur atom acts as a nucleophile, reacting with alkyl halides to form thioether derivatives.
| Alkylating Agent | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | Methylated sulfanyl analog | 65–75% | |
| Benzyl bromide | NaH, THF | Benzyl thioether derivative | 80% |
Cycloaddition and Heterocycle Formation
The thieno[3,2-d]pyrimidin core participates in cycloaddition reactions, expanding its heterocyclic framework.
Key Structural Insights from Research
-
Sulfanyl Reactivity : The -S- group’s oxidation state modulates electron density, influencing binding affinity to biological targets like kinases.
-
Bromophenyl Utility : The bromine atom serves as a handle for late-stage functionalization via cross-coupling, a strategy validated in anticancer agent synthesis .
-
Acetamide Stability : Hydrolysis-resistant under physiological conditions, making it suitable for prodrug designs.
These reactions underscore the compound’s versatility in medicinal chemistry and materials science, with applications ranging from enzyme inhibition to fluorescent probes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with three analogs, emphasizing substituent-driven differences:
Key Observations:
Molecular Weight : The trifluoromethoxy analog () likely has a higher molecular weight (~500 g/mol) due to the CF$_3$O group, which may reduce solubility compared to bromophenyl derivatives .
Substituent Effects: Bromophenyl vs. Trifluoromethoxy: Bromine’s electronegativity enhances dipole interactions, whereas CF$_3$O increases lipophilicity, affecting membrane permeability . Ethyl vs.
Spectral Signatures :
- The target compound and its methyl-phenyl analog () share similar $ ^1H $ NMR profiles (e.g., SCH2 at δ 4.05), but phenyl substitution at position 7 () introduces distinct aromatic proton shifts (δ 7.42) .
- Chemical shift differences in regions A and B (e.g., δ 5.98 vs. δ 12.48) highlight electronic environment changes due to substituents () .
Q & A
Q. Methodology :
- Core Formation : Begin with constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of ethyl 3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate under acidic conditions .
- Sulfanyl-Acetamide Coupling : React the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) to introduce the sulfanyl-acetamide moiety .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Basic: How to characterize this compound using spectroscopic and analytical techniques?
Q. Methodology :
- 1H NMR : Dissolve in DMSO-d₆; observe peaks for NH protons (δ 10.22 ppm, singlet for acetamide NH) and aromatic protons (δ 7.42–7.61 ppm, doublets for bromophenyl) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ at m/z 452.39 (calculated) .
- Elemental Analysis : Validate C, H, N, S content via combustion analysis (e.g., deviations ≤0.3% from theoretical values) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Methodology :
- Substituent Variation : Synthesize analogs with modifications to the bromophenyl group (e.g., 4-chlorophenyl, 4-nitrophenyl) and thienopyrimidinone core (e.g., ethyl→propyl, methyl→hydrogen) .
- Biological Assays : Test antimicrobial (MIC assays), anticancer (cell viability via MTT), and anti-inflammatory (COX-2 inhibition) activities .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .
Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Q. Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMF/ethanol). Use SHELXL-2018 for refinement; validate with R-factor ≤0.05 and wR₂ ≤0.15 .
- Intermolecular Interactions : Analyze hydrogen bonds (N–H⋯O, S⋯π) and packing motifs using Mercury 4.0 .
Basic: How to address data contradictions in elemental analysis and bioactivity results?
Q. Methodology :
- Replicate Experiments : Repeat synthesis and characterization to rule out batch variability .
- Cross-Validation : Use orthogonal techniques (e.g., HRMS for molecular formula, TGA for purity) .
- Statistical Analysis : Apply ANOVA to bioactivity data (e.g., IC₅₀ values) to assess significance .
Advanced: What strategies optimize reaction yields in multi-step synthesis?
Q. Methodology :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., DBU) to identify optimal conditions via response surface modeling .
- Flow Chemistry : Implement continuous-flow reactors for thienopyrimidinone core synthesis to enhance reproducibility .
Basic: How to assess the compound’s stability under varying storage conditions?
Q. Methodology :
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Photostability : Use UV-Vis spectroscopy (λ=254 nm) to detect photodegradation products .
Advanced: How to investigate the compound’s mechanism of action in biological systems?
Q. Methodology :
- Target Identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to isolate interacting proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling pathways (e.g., MAPK/ERK) .
Basic: What are common impurities formed during synthesis, and how are they removed?
Q. Methodology :
- Byproduct Identification : Use LC-MS to detect unreacted intermediates (e.g., thienopyrimidinone core) .
- Purification : Employ preparative HPLC (gradient: 10–90% acetonitrile) for challenging separations .
Advanced: How to perform computational modeling of this compound’s pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
